ビスフェノールAジメタクリレート

概要

説明

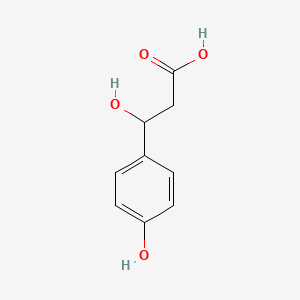

Bisphenol A dimethacrylate is a chemical compound derived from bisphenol A and methacrylic acid. It is widely used in the production of dental materials, adhesives, and coatings due to its excellent mechanical properties and stability. This compound is known for its role in forming cross-linked polymer networks, which are essential in various industrial applications.

科学的研究の応用

Bisphenol A dimethacrylate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

Biology: In biological research, it is used to create biocompatible materials for medical devices and implants.

Medicine: It is a key component in dental restorative materials, providing durability and stability to dental fillings and crowns.

作用機序

Target of Action

Bisphenol A Dimethacrylate (Bis-DMA) is a derivative of Bisphenol A (BPA), which is known to interact with nuclear receptors . These receptors include human estrogen receptor alpha (hERα), human estrogen-related receptor gamma (hERRγ), and human peroxisome proliferator-activated receptor gamma (hPPARγ) . These receptors play crucial roles in various biological processes, including cell differentiation, metabolism, and hormonal regulation .

Mode of Action

Bis-DMA, similar to BPA, can bind to these nuclear receptors . The binding process is mainly driven by direct hydrogen bond and hydrophobic interactions . Bis-DMA can mimic the action of natural hormones and keep the nuclear receptors in active conformations . This interaction can affect the normal function of these nuclear receptors .

Biochemical Pathways

The interaction of Bis-DMA with nuclear receptors can affect various biochemical pathways. For instance, BPA, from which Bis-DMA is derived, has been shown to modulate peroxisome proliferator-activated receptors (PPARs), leading to changes in adipogenesis and lipid accumulation in adipose tissue and liver . It’s plausible that Bis-DMA might have similar effects, but more research is needed to confirm this.

Result of Action

Studies on bpa suggest that it can have reproductive toxic effects . For instance, exposure to Bis-DMA has been associated with significant reductions in body weights and relative testes weights, as well as increases in seminal vesicle and preputial gland weights . It also led to significant reductions in testicular and epididymal sperm counts .

Action Environment

The action, efficacy, and stability of Bis-DMA can be influenced by various environmental factors. For instance, the release of BPA (and potentially Bis-DMA) from dental materials can be affected by the conditions of polymerization . Additionally, BPA is known to be one of the highest volume chemicals in worldwide production and is used in a wide variety of products, leading to widespread environmental exposure . This widespread presence could potentially influence the action and efficacy of Bis-DMA.

生化学分析

Biochemical Properties

Bisphenol A dimethacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it can undergo polymerization in the presence of free radicals, which are often generated by initiators such as benzoyl peroxide or camphorquinone. The interaction between bisphenol A dimethacrylate and these initiators leads to the formation of cross-linked polymer networks, which are essential for the material’s mechanical properties .

Cellular Effects

Bisphenol A dimethacrylate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that bisphenol A dimethacrylate can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can disrupt normal cellular functions and lead to cell damage . Additionally, bisphenol A dimethacrylate has been found to affect the expression of genes involved in cell proliferation and apoptosis, further impacting cellular health .

Molecular Mechanism

The molecular mechanism of bisphenol A dimethacrylate involves its interaction with various biomolecules. It can bind to nuclear receptors, such as estrogen receptors, and mimic the action of natural hormones. This binding can lead to changes in gene expression and cellular responses. Additionally, bisphenol A dimethacrylate can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular functions . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its activity at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisphenol A dimethacrylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that bisphenol A dimethacrylate can degrade into bisphenol A under certain conditions, such as exposure to saliva or other biological fluids . This degradation can lead to prolonged exposure to bisphenol A, which has been associated with various adverse health effects . Additionally, long-term studies have indicated that bisphenol A dimethacrylate can cause chronic oxidative stress and inflammation in cells .

Dosage Effects in Animal Models

The effects of bisphenol A dimethacrylate vary with different dosages in animal models. At low doses, the compound has been shown to induce mild oxidative stress and inflammation. At higher doses, bisphenol A dimethacrylate can cause significant toxicity, leading to cell death and tissue damage . Studies have also identified threshold effects, where certain dosages result in a sudden increase in adverse effects . These findings highlight the importance of careful dosage control when using bisphenol A dimethacrylate in various applications.

Metabolic Pathways

Bisphenol A dimethacrylate is involved in several metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which facilitate its conversion into more water-soluble forms for excretion . Additionally, bisphenol A dimethacrylate can affect metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways . These interactions can lead to alterations in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of bisphenol A dimethacrylate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and within cellular compartments . Additionally, bisphenol A dimethacrylate can accumulate in certain tissues, leading to localized effects on cellular function . The compound’s distribution is also affected by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds .

Subcellular Localization

Bisphenol A dimethacrylate’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, bisphenol A dimethacrylate can localize to the endoplasmic reticulum and mitochondria, where it can induce oxidative stress and disrupt normal cellular functions . Understanding the subcellular localization of bisphenol A dimethacrylate is essential for elucidating its mechanisms of action and potential health effects.

準備方法

Synthetic Routes and Reaction Conditions: Bisphenol A dimethacrylate is synthesized through the esterification of bisphenol A with methacrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of bisphenol A dimethacrylate involves large-scale esterification reactors where bisphenol A and methacrylic acid are combined in the presence of an acid catalyst. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products, resulting in high-purity bisphenol A dimethacrylate .

化学反応の分析

Types of Reactions: Bisphenol A dimethacrylate undergoes various chemical reactions, including polymerization, hydrolysis, and photopolymerization.

Common Reagents and Conditions:

Polymerization: This reaction is typically initiated using free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Hydrolysis: In the presence of water and an acid or base catalyst, bisphenol A dimethacrylate can hydrolyze to form bisphenol A and methacrylic acid.

Photopolymerization: This reaction involves the use of photoinitiators and UV light to initiate the polymerization process, forming cross-linked polymer networks.

Major Products Formed: The primary products formed from these reactions include cross-linked polymers, which are used in dental composites, coatings, and adhesives .

類似化合物との比較

Bisphenol A glycerolate dimethacrylate: Similar in structure but contains glycerol groups, providing different mechanical properties.

Bisphenol A ethoxylate dimethacrylate: Contains ethoxylate groups, offering enhanced flexibility and lower viscosity.

Bisphenol A diacrylate: Similar in structure but with acrylate groups instead of methacrylate, leading to different polymerization characteristics.

Uniqueness: Bisphenol A dimethacrylate is unique due to its balance of mechanical strength, stability, and ease of polymerization. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring durable and long-lasting materials .

特性

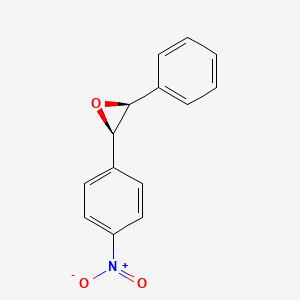

IUPAC Name |

[4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZSUMLPWDHKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61181-07-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61181-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80863135 | |

| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-39-2 | |

| Record name | Bisphenol A dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenyl dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982O8255NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis-DMA?

A1: Bisphenol A dimethacrylate has the molecular formula C25H28O4 and a molecular weight of 392.49 g/mol.

Q2: How does the structure of Bis-DMA contribute to its properties?

A2: Bis-DMA's structure features two methacrylate groups linked by a bisphenol A core. [] The methacrylate groups provide sites for free radical polymerization, allowing Bis-DMA to crosslink with other monomers, forming strong and durable polymers. [] The bisphenol A core contributes to the material's rigidity.

Q3: How does Bis-DMA perform in dental resins, and what are the concerns?

A3: Bis-DMA is often combined with other monomers like triethylene glycol dimethacrylate (TEGDMA) and urethane dimethacrylate (UDMA) in dental resins. [, ] While these combinations offer desirable handling and mechanical properties, concerns remain about incomplete polymerization leading to residual monomers and potential leaching into the oral cavity. [, ]

Q4: How does the concentration of Bis-DMA affect the properties of dental polymers?

A4: Studies show that increasing Bis-DMA concentration generally leads to higher viscosity and potentially higher polymerization shrinkage, which can affect the integrity of dental restorations. [, ]

Q5: What is the estrogenic potential of Bis-DMA, and how does it compare to Bisphenol A (BPA)?

A5: Both Bis-DMA and its precursor, BPA, have demonstrated estrogenic activity in vitro, meaning they can mimic the hormone estrogen in cell-based assays. [, , ] This activity raises concerns about potential endocrine disruption, although the potency of Bis-DMA appears to be lower than that of BPA. []

Q6: How does the structure of Bis-DMA relate to its estrogenic activity?

A6: The bisphenol A core in Bis-DMA is structurally similar to estrogen and can interact with estrogen receptors in the body. [] This interaction is believed to be responsible for its estrogenic effects.

Q7: Are there any long-term health effects associated with Bis-DMA exposure?

A7: Research on the long-term effects of Bis-DMA exposure is limited. [] More studies are needed to fully understand its potential risks and the implications of its estrogenic activity.

Q8: How does the presence of Bis-DMA affect the polymerization process in dental resins?

A8: Bis-DMA's reactivity and potential for crosslinking influence the polymerization kinetics and final properties of dental resins. [] It can contribute to increased polymerization shrinkage and stress development. []

Q9: What are the degradation products of Bis-DMA, and do they pose any health risks?

A9: Hydrolysis of Bis-DMA can lead to the formation of Bisphenol A (BPA) and other metabolites. [] BPA is a known endocrine disruptor, raising concerns about the potential health risks associated with Bis-DMA degradation. []

Q10: What factors influence the degradation of Bis-DMA in dental applications?

A10: Factors like pH, enzymatic activity, and the presence of other chemicals can influence the degradation of Bis-DMA. [, ] For example, acidic conditions can accelerate the hydrolysis of Bis-DMA. []

Q11: Are there any alternatives to Bis-DMA in dental materials?

A11: Researchers are exploring alternative monomers like dimer acid-derived dimethacrylates (DADMA) to potentially overcome the limitations of Bis-DMA, such as high polymerization shrinkage and potential estrogenic effects. []

Q12: What are the future directions for research on Bis-DMA?

A12: Future research should focus on:

Q13: How is Bis-DMA typically analyzed in research settings?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS), is commonly used to identify and quantify Bis-DMA in complex mixtures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-N-(6-oxo-6H-dibenzo[b,d]pyran-2-yl)acetamide](/img/structure/B1215557.png)

![N-[(4-Chlorophenyl)methyl]-N-ethyl-2-pyridinamine](/img/structure/B1215559.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)